Cas no 2893-65-4 (3-(Dimethylamino)butan-1-ol)

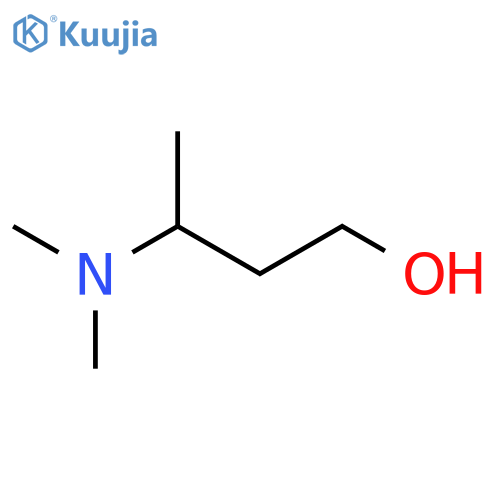

3-(Dimethylamino)butan-1-ol structure

商品名:3-(Dimethylamino)butan-1-ol

3-(Dimethylamino)butan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(Dimethylamino)butan-1-ol

- 1-Butanol,3-(dimethylamino)-

- 3-(Dimethylamino)-1-butanol

- 1-Butanol,3-(dimethylamino)

- 3-Dimethylamino-1-hydroxybutan

- 3-Dimethylamino-butan-1-ol

- 3-Dimethylamino-butanol-(1)

- Dimethyl-(4-oxy-butyl-(2))-amin

- DTXSID90282616

- NSC-26885

- A876581

- 2893-65-4

- EN300-2934911

- 3-(Dimethylamino)-1-butanol, AldrichCPR

- AKOS000321479

- SCHEMBL9088

- AKOS016342114

- MFCD09971253

- NSC26885

- LS-01499

- CS-0215725

- FT-0678959

- SB84296

- BB 0240821

- 1-Butanol, 3-(dimethylamino)-

- ALBB-004104

- DA-18439

- STK502918

-

- MDL: MFCD09971253

- インチ: InChI=1S/C6H15NO/c1-6(4-5-8)7(2)3/h6,8H,4-5H2,1-3H3

- InChIKey: QTTKJYGPXLCJNF-UHFFFAOYSA-N

- ほほえんだ: CC(CCO)N(C)C

計算された属性

- せいみつぶんしりょう: 117.11500

- どういたいしつりょう: 117.115

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 54.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 23.5A^2

じっけんとくせい

- 密度みつど: 0.883

- ふってん: 169.7°C at 760 mmHg

- フラッシュポイント: 48.3°C

- 屈折率: 1.441

- PSA: 23.47000

- LogP: 0.31890

3-(Dimethylamino)butan-1-ol セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36

- セキュリティの説明: 26

- 危険レベル:IRRITANT

3-(Dimethylamino)butan-1-ol 税関データ

- 税関コード:2922199090

- 税関データ:

中国税関コード:

2922199090概要:

2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-(Dimethylamino)butan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM115179-1g |

3-(dimethylamino)butan-1-ol |

2893-65-4 | 95% | 1g |

$*** | 2023-03-29 | |

| TRC | B401823-1g |

3-(dimethylamino)butan-1-ol |

2893-65-4 | 1g |

$ 230.00 | 2022-06-07 | ||

| abcr | AB266768-1 g |

3-(Dimethylamino)-1-butanol |

2893-65-4 | 1g |

€289.80 | 2023-04-26 | ||

| abcr | AB266768-250 mg |

3-(Dimethylamino)-1-butanol |

2893-65-4 | 250mg |

€193.50 | 2023-04-26 | ||

| eNovation Chemicals LLC | Y1236064-5g |

1-Butanol, 3-(dimethylamino)- |

2893-65-4 | 95% | 5g |

$930 | 2024-06-07 | |

| Enamine | EN300-2934911-0.1g |

3-(dimethylamino)butan-1-ol |

2893-65-4 | 95.0% | 0.1g |

$60.0 | 2025-03-19 | |

| Enamine | EN300-2934911-10.0g |

3-(dimethylamino)butan-1-ol |

2893-65-4 | 95.0% | 10.0g |

$675.0 | 2025-03-19 | |

| Enamine | EN300-2934911-0.25g |

3-(dimethylamino)butan-1-ol |

2893-65-4 | 95.0% | 0.25g |

$85.0 | 2025-03-19 | |

| Enamine | EN300-2934911-2.5g |

3-(dimethylamino)butan-1-ol |

2893-65-4 | 95.0% | 2.5g |

$266.0 | 2025-03-19 | |

| abcr | AB266768-5g |

3-(Dimethylamino)-1-butanol; . |

2893-65-4 | 5g |

€1045.70 | 2025-02-17 |

3-(Dimethylamino)butan-1-ol 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

2893-65-4 (3-(Dimethylamino)butan-1-ol) 関連製品

- 2704-55-4(3-(Methylamino)butan-1-ol)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 42464-96-0(NNMTi)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2893-65-4)3-(Dimethylamino)butan-1-ol

清らかである:99%

はかる:1g

価格 ($):195.0